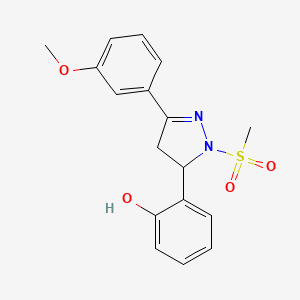
2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
カタログ番号:
B2367809
CAS番号:
899351-42-9
分子量:
346.4
InChIキー:
TYIRLXPJSSQDHI-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol” is a complex organic molecule. It contains a methoxyphenyl group, a methylsulfonyl group, and a dihydropyrazolyl group attached to a phenol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyrazole ring and the introduction of the methoxyphenyl and methylsulfonyl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dihydropyrazole ring, the methoxyphenyl group, and the methylsulfonyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenol group, which is typically quite reactive. The methoxyphenyl and methylsulfonyl groups might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenol group could make the compound somewhat polar, and the dihydropyrazole ring could potentially make the compound somewhat rigid .科学的研究の応用
Chemical Synthesis and Reactions
- 2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has been utilized in chemical synthesis, particularly in reactions involving arylsulfonyl isocyanates. An example includes the formation of functionalized 2-piperidones through addition-rearrangement reactions with arylsulfonyl isocyanates (Jao, Slifer, Lalancette, & Hall, 1996).
Molecular Docking and Chemical Calculations
- This compound has been studied in molecular docking and quantum chemical calculations to understand its molecular structure and spectroscopic data. Such studies have used density functional theory (DFT) calculations, revealing insights into molecular parameters, intramolecular charge transfer, and molecular electrostatic potential (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antimicrobial Applications
- Research has explored the synthesis of novel pyrazolopyrimidines incorporating this compound, with some derivatives showing significant antimicrobial activity. These findings indicate potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Structural Analysis in Crystallography
- Structural studies have been conducted on compounds containing this chemical, specifically in the context of hydrogen-bonded chains. These studies provide valuable information on the molecular structure and interactions, useful in crystallography and materials science (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
作用機序
将来の方向性
特性
IUPAC Name |
2-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-13-7-5-6-12(10-13)15-11-16(19(18-15)24(2,21)22)14-8-3-4-9-17(14)20/h3-10,16,20H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRLXPJSSQDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid
Cat. No.: B2367729
CAS No.: 2229090-83-7
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol
Cat. No.: B2367733
CAS No.: 828273-08-1
Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate
Cat. No.: B2367734
CAS No.: 2167386-95-8
tert-Butyldimethylsiloxychloromethane
Cat. No.: B2367735
CAS No.: 119451-80-8
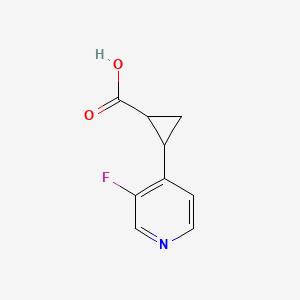

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

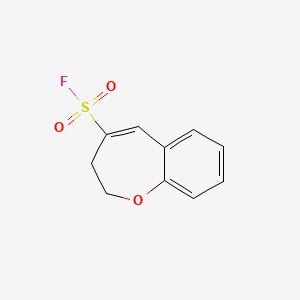
![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)
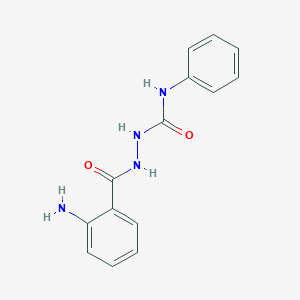
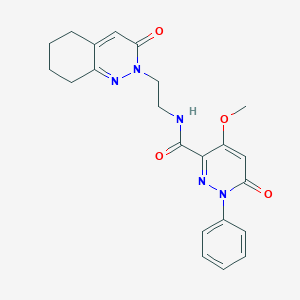
![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)
![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)
